methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-12(15)11-6-9(7-14-11)8-2-4-10(13)5-3-8/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSJPQVTTBZAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate then undergoes cyclization in the presence of a base to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Pyrrole-2,3-dicarboxylates.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that pyrrole derivatives exhibit promising antimicrobial properties. Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has been identified as a potential inhibitor of bacterial gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication. A study indicated that this compound demonstrated low nanomolar inhibition against these targets, suggesting its potential as a broad-spectrum antibacterial agent .
Anticancer Properties
Pyrrole derivatives have also been investigated for their anticancer activities. The incorporation of fluorine atoms in the structure can enhance the lipophilicity and biological activity of these compounds. This compound has shown efficacy in inhibiting cancer cell lines, making it a candidate for further development in cancer therapeutics .
Synthetic Applications
Regioselective Synthesis
The compound serves as a key intermediate in the synthesis of various trisubstituted pyrroles through regioselective reactions. A notable method involves a copper-catalyzed three-component reaction that yields this compound with high efficiency. This synthetic pathway is advantageous for creating complex pyrrole structures with diverse functional groups .
Material Science
In materials science, pyrrole derivatives are utilized for their electronic properties. This compound can be incorporated into polymers to enhance their conductivity and thermal stability. Research indicates that such modifications can lead to improved performance in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
The mechanism of action of methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: 4-Aryl vs. 5-Aryl Pyrrole Carboxylates
A critical structural distinction lies in the position of the aryl substituent on the pyrrole ring. Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has a para-fluorophenyl group at the 4-position, whereas analogs like methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate (2a) feature aryl groups at the 5-position (). This positional difference significantly impacts physical and electronic properties:
Key Findings :
- Electronic Effects : Electron-donating groups (e.g., methoxy in 2b) lower melting points compared to electron-withdrawing substituents (e.g., trifluoromethoxy in 2e) due to reduced crystal packing efficiency.
- Synthetic Yields : 5-Aryl derivatives generally exhibit high yields (71–93%) via Suzuki coupling (), suggesting that 4-aryl analogs like the target compound may require optimized conditions for similar efficiency.
Derivatives with Additional Functional Groups
Amino-Substituted Analogs
Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (CAS 683212-50-2, ) introduces an amino group at the 3-position. However, the amino group may reduce thermal stability, as evidenced by its lower commercial availability and higher cost ($612/0.05g) compared to non-amino derivatives ().
SEM-Protected Derivatives
The SEM-protected analog (3e, ) serves as a synthetic intermediate. Its SEM group stabilizes the pyrrole nitrogen during coupling reactions, enabling high-purity isolation (mp: N/A; HRMS: [M+H]+ calcd: 400.0897; found: 400.0892).
Chiral and Complex Derivatives
Chiral analogs such as (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(3-fluorophenyl)methyl)-1H-pyrrole-2-carboxylate (3a–3o, ) feature additional isoxazolyl and aryl groups, conferring optical activity:
Key Findings :
- Melting Points : Bulky substituents (e.g., 2-chlorophenyl in 3j) increase melting points due to enhanced van der Waals interactions.
- Optical Activity : High enantiomeric excess (e.g., 3k: [α]20D = −65.8°) is achieved using chiral spirocyclic phosphoric acid catalysts ().
Ester Group Variations
Replacing the methyl ester with ethyl (e.g., Ethyl 4-formyl-1H-pyrrole-2-carboxylate, ) alters solubility and reactivity. Ethyl esters generally exhibit lower melting points and higher lipophilicity, impacting bioavailability in pharmaceutical applications.
Biological Activity
Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with a methyl ester group at the 2-position and a para-fluorophenyl group at the 4-position. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the pyrrole structure exhibit various biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives have shown significant efficacy against a range of bacterial strains.
- Anticancer Potential : These compounds have demonstrated cytotoxic effects on various cancer cell lines.
- Antiviral Properties : Some studies suggest potential activity against viral targets.
Antimicrobial Activity
A study focusing on pyrrole derivatives, including this compound, reported promising antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for several derivatives were evaluated against common pathogens.
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | < 16 | Staphylococcus aureus |
| Other Pyrrole Derivative | 3.12 - 12.5 | Escherichia coli |
These results indicate that the compound exhibits potent activity against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxicity.
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Doxorubicin: 10 |
| HeLa (Cervical Cancer) | 30 | Cisplatin: 15 |
The data suggest that this compound could serve as a lead structure for developing new anticancer therapies .
Antiviral Activity
Research into the antiviral properties of pyrrole derivatives has identified several compounds that inhibit viral replication. This compound was tested for its ability to disrupt HIV replication, showing moderate inhibitory effects with percentage inhibition rates exceeding 50% in certain assays.
| Compound Name | % Inhibition at 50 µM |
|---|---|
| This compound | 55 |
| Control Compound (e.g., AZT) | >90 |
These findings highlight the potential of this compound in antiviral drug development .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:
- Inhibition of Enzymatic Pathways : The compound may interfere with key enzymes involved in bacterial and viral replication.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate, and how do substituents influence reaction conditions?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl glyoxylate and ammonium acetate in ethanol under reflux can initiate pyrrole ring formation, with subsequent esterification and fluorophenyl group introduction via Suzuki-Miyaura coupling. Substituents like the 4-fluorophenyl group require precise stoichiometry and palladium catalysts (e.g., Pd(PPh₃)₄) to avoid side reactions. The electron-withdrawing fluorine atom stabilizes intermediates but may slow coupling kinetics, necessitating elevated temperatures (80–100°C) .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ ~165 ppm). The 4-fluorophenyl group shows splitting patterns due to coupling with fluorine (³J ~8 Hz). 2D NMR (COSY, HSQC) clarifies connectivity in crowded regions .
- IR : Focus on ester C=O (~1720 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) stretches. Fluorophenyl C-F vibrations appear at ~1220 cm⁻¹ .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates polar byproducts. Recrystallization in ethanol/water (7:3) yields high-purity crystals. The fluorophenyl group increases hydrophobicity, requiring solvent polarity adjustments compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can discrepancies between experimental (X-ray) and computational (DFT) structural data be resolved?
- Methodological Answer : Cross-validate using Hirshfeld surface analysis (from X-ray data) to map intermolecular interactions (e.g., C–H···O, π-π stacking). Adjust DFT parameters (e.g., B3LYP/6-311++G**) to account for crystal packing effects. For example, deviations in dihedral angles >5° may require dispersion corrections .
Q. What strategies address conflicting bioactivity results in structural analogs?
- Methodological Answer : Perform SAR studies by synthesizing analogs with varying substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl). Use in vitro assays (e.g., cytotoxicity via MTT) to correlate electronic effects (Hammett σ values) with activity. Conflicting data may arise from solubility differences; address via logP calculations and co-solvent optimization .
Q. How does the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions. In Pd-catalyzed couplings, use ligands (e.g., SPhos) that stabilize oxidative addition intermediates. Monitor reaction progress via LC-MS to detect dehalogenation byproducts .
Q. What computational methods predict the compound’s tautomeric stability in solution?
- Methodological Answer : Perform DFT calculations (e.g., at the M06-2X/cc-pVTZ level) to compare tautomer energies (1H-pyrrole vs. 3H-pyrrole). Solvent effects (PCM model for DMSO) refine predictions. Validate with variable-temperature NMR to observe proton exchange dynamics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Answer : Discrepancies often stem from polymorphic forms or solvent impurities. Use DSC to identify polymorphs (melting point variations >2°C indicate distinct forms). Quantify solubility via UV-Vis (λ_max ~260 nm) in standardized buffers (e.g., PBS pH 7.4) .
Q. Why do cytotoxicity assays show variability against solid tumor models?
- Methodological Answer : Tumor cell line heterogeneity (e.g., A549 vs. MCF-7) and assay conditions (e.g., serum concentration) impact results. Normalize data using reference compounds (e.g., doxorubicin) and repeat assays with triplicate technical replicates. Confounding factors like efflux pump activity (P-gp) require inhibition controls .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
